molecular formula C18H17N3OS B2556520 (E)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035021-91-9

(E)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2556520
M. Wt: 323.41
InChI Key: SYNVVUORYXURBN-CMDGGOBGSA-N
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Description

(E)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of acrylamides and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to (E)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide have been synthesized and structurally analyzed for their potential applications. For instance, Kariuki et al. (2022) focused on the synthesis and structure determination of related compounds using NMR spectroscopy and single crystal X-ray diffraction. This type of research is foundational for developing new materials and drugs, providing insights into molecular interactions and stability (Kariuki et al., 2022).

Optoelectronic and Photonic Applications

Compounds with thiophene and pyrazole functionalities have been explored for their optoelectronic and photonic applications. Anandan et al. (2018) designed and synthesized thiophene dyes for enhanced nonlinear optical limiting, potentially useful in protecting human eyes and optical sensors, and stabilizing light sources in optical communications. These findings indicate the potential of similar compounds in developing new materials for optoelectronics and photonics (Anandan et al., 2018).

Antimicrobial and Cytotoxicity Studies

Research has also been conducted on the antimicrobial and cytotoxicity effects of pyrazole derivatives. Hassan et al. (2014) synthesized new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and screened them for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such studies highlight the potential of these compounds in medicinal chemistry, particularly in designing new therapeutic agents (Hassan et al., 2014).

Polymer Science Applications

In polymer science, acrylamide derivatives have been utilized to create new materials with specific properties. For example, Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including pyrazole derivatives. These modifications led to enhanced thermal stability and biological activities, suggesting applications in medical fields (Aly & El-Mohdy, 2015).

properties

IUPAC Name

(E)-N-[2-(4-phenylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-18(9-8-17-7-4-12-23-17)19-10-11-21-14-16(13-20-21)15-5-2-1-3-6-15/h1-9,12-14H,10-11H2,(H,19,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNVVUORYXURBN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

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